Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate
CAS No.:
Cat. No.: VC16512386
Molecular Formula: C13H8BrClKNO4S
Molecular Weight: 428.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrClKNO4S |
|---|---|
| Molecular Weight | 428.73 g/mol |
| IUPAC Name | potassium;3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate |
| Standard InChI | InChI=1S/C13H9BrClNO4S.K/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15;/h1-7,16H,(H,17,18);/q;+1/p-1 |
| Standard InChI Key | XAOFHPKWCKRYGX-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl)Br.[K+] |
Introduction
Chemical Identity and Structural Analysis
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is systematically named potassium;3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate under IUPAC nomenclature. Its structure integrates a benzoate core substituted with chlorinated and sulfonamide functional groups, further complexed with a potassium ion. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1007190-08-0 | |
| Molecular Formula | C₁₃H₈BrClKNO₄S | |
| Molecular Weight | 428.73 g/mol | |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl)Br.[K+] | |
| InChI Key | XAOFHPKWCKRYGX-UHFFFAOYSA-M |
The sulfonamide group (–SO₂NH–) bridges the 4-bromophenyl and 4-chlorobenzoate moieties, creating a planar structure conducive to intermolecular interactions. The potassium ion enhances solubility in polar solvents, a critical feature for biochemical applications.
Synthesis and Characterization
While detailed synthetic protocols remain proprietary, the compound is typically synthesized through sequential sulfonylation and neutralization reactions. A proposed pathway involves:
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Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with 3-amino-4-chlorobenzoic acid to form the sulfonamide intermediate.
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Neutralization: Treatment with potassium hydroxide to yield the potassium salt.
Characterization employs spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and functional groups.
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High-Performance Liquid Chromatography (HPLC): Ensures purity (>95% in commercial samples).
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Mass Spectrometry: Collision cross-section data predict adduct behavior (e.g., [M+H]⁺ at m/z 389.92 with a cross-section of 162.1 Ų) .
Physicochemical Properties
The compound is a white crystalline solid with high solubility in polar solvents like water, methanol, and ethanol. While exact melting points are undisclosed, analogous sulfonamides typically melt between 200–250°C. The potassium ion significantly reduces lattice energy compared to its protonated counterpart, enhancing dissolution kinetics .
Biological Activities and Mechanisms
Enzyme Inhibition
Sulfonamides are renowned for inhibiting enzymes such as carbonic anhydrase and dihydrofolate reductase. This compound’s sulfonamide group likely chelates metal ions or blocks active sites, disrupting catalytic activity.
Neuroprotective Applications
Preliminary studies suggest sulfonamides mitigate amyloid-beta aggregation in Alzheimer’s models, though specific data for this compound are pending.
Analytical and Computational Profiling
Advanced analytical methods elucidate its behavior in solution and solid states:
| Analytical Method | Key Findings | Source |
|---|---|---|
| UV-Vis Spectroscopy | λₘₐₐₓ ≈ 270 nm (aromatic π→π*) | |
| Predicted CCS (Ų) | 162.1 ([M+H]⁺) | |
| Chromatographic Retention | Reversed-phase HPLC: tᴿ = 8.2 min |
Computational models predict moderate blood-brain barrier permeability, supporting its neuropharmaceutical potential .
Future Research Directions
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Structure-Activity Relationships: Modifying substituents to enhance potency or selectivity.
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In Vivo Toxicology: Assessing long-term safety profiles.
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Drug Delivery Systems: Exploring nanoformulations to improve bioavailability.
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